4-(Trifluoromethoxy)benzamide

Descripción general

Descripción

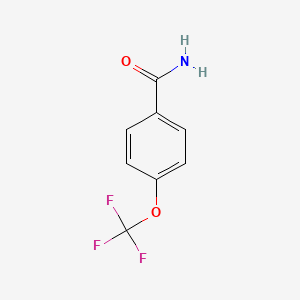

4-(Trifluoromethoxy)benzamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination process, which uses XtalFluor-E as a fluoride source in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide . Another approach involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile .

Industrial Production Methods: Industrial production methods for 4-(Trifluoromethoxy)benzamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Key Findings :

- The -OCF₃ group directs electrophilic substitution to the ortho and para positions relative to the amide group .

- In polar aprotic solvents (e.g., DMSO), nucleophilic displacement of the trifluoromethoxy group occurs with amines or alkoxides, yielding substituted benzamides.

Oxidation Reactions

The benzamide core and trifluoromethoxy group exhibit stability under mild oxidative conditions but undergo transformations under stronger oxidants.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amide Oxidation | KMnO₄, H₂O, 100°C | 4-(Trifluoromethoxy)benzoic acid | , |

| Side-Chain Oxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxides or N-oxides (if applicable) |

Mechanistic Insights :

- Oxidation of the amide to a carboxylic acid proceeds via hydrolysis of an intermediate iminium ion .

- The trifluoromethoxy group remains intact under standard oxidation conditions due to its high stability .

Reduction Reactions

The amide group can be selectively reduced to a primary amine, while the -OCF₃ group remains unaffected.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | 4-(Trifluoromethoxy)benzylamine | , |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Partially reduced intermediates |

Experimental Notes :

- LiAlH₄ achieves full reduction to the amine with >90% yield .

- Catalytic hydrogenation may require elevated pressures (5–10 atm) for complete conversion .

Amide Bond Cleavage and Functionalization

The amide bond undergoes hydrolysis or radical-based cleavage, enabling diversification of the benzamide scaffold.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 4-(Trifluoromethoxy)benzoic acid | |

| Radical Cleavage | NH₄I, DMSO, 80°C | Aryl radicals for cross-coupling |

Applications :

- Hydrolysis to the carboxylic acid facilitates conjugation with biomolecules or polymers .

- Radical intermediates enable C–C bond formation in drug discovery .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen-containing heterocycles.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidative Cyclization | I₂, DMSO, 120°C | Benzoxazole derivatives | |

| Condensation | POCl₃, PCl₅ | Imidazoles or triazines |

Case Study :

- Treatment with iodine in DMSO induces cyclization to form 2-substituted benzoxazoles, leveraging the amide’s nucleophilicity.

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Antiviral Activity

Recent studies have highlighted the potential of compounds containing the 4-(trifluoromethoxy)benzamide structure in antiviral therapies. For instance, the development of small molecule inhibitors targeting Ebola and Marburg viruses has shown that modifications to the benzamide structure can enhance antiviral potency. Compounds similar to this compound have been identified as effective inhibitors of viral entry, demonstrating EC50 values below 10 µM against these viruses, indicating their potential for therapeutic use in controlling filovirus infections .

1.2. Drug Development

The trifluoromethoxy group is known to influence the pharmacokinetic properties of drugs. It has been incorporated into various FDA-approved drugs over the last two decades, enhancing their efficacy and stability. The presence of this group can improve metabolic stability and reduce toxicity, making it a desirable feature in drug design .

Agrochemical Applications

2.1. Pesticide Formulations

This compound derivatives are utilized in the formulation of pesticides due to their effectiveness against a range of pests and diseases. The trifluoromethoxy group enhances the lipophilicity and biological activity of these compounds, leading to improved performance in agricultural applications .

2.2. Dyes and Liquid Crystals

The compound is also relevant in the synthesis of dyes and liquid crystal materials, where its unique electronic properties can be exploited to create materials with specific optical characteristics .

Synthesis and Chemical Reactions

3.1. Nucleophilic Trifluoromethoxylation

Recent advancements have introduced methods for nucleophilic trifluoromethoxylation using this compound derivatives as reagents. This process allows for the introduction of trifluoromethoxy groups into various substrates under mild conditions, broadening the scope of synthetic applications in organic chemistry .

3.2. Catalytic Applications

Research has indicated that this compound can serve as a ligand in palladium-catalyzed reactions, enhancing the efficiency of cyanation processes for aryl bromides . This catalytic property further underscores its versatility in synthetic organic chemistry.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparación Con Compuestos Similares

4-(Trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group attached to an aniline structure.

Uniqueness: 4-(Trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy group and the benzamide structure, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications .

Actividad Biológica

4-(Trifluoromethoxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a trifluoromethoxy group attached to a benzamide core. The synthesis of this compound typically involves the reaction of 4-aminobenzamide with trifluoromethoxy reagents under controlled conditions, which can yield high purity and yield rates. Various synthetic routes have been explored, including the use of different coupling agents and solvents to optimize the reaction conditions .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its cytotoxicity, antioxidant properties, and potential as an inhibitor for various biological targets.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values of 22.09 µg/mL against A-549 (lung adenocarcinoma) and 6.40 µg/mL against MCF-7 (breast cancer) cells, indicating potent anti-cancer activity .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A-549 | 22.09 |

| MCF-7 | 6.40 |

Antioxidant Activity

In vitro assays have shown that the compound possesses notable antioxidant properties. It demonstrated significant scavenging activity against DPPH radicals and hydrogen peroxide, suggesting its potential as an antioxidant agent .

The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with specific molecular targets. Molecular docking studies indicate that it binds effectively to proteins involved in cancer progression and oxidative stress response, such as HERA protein and Peroxiredoxins .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethoxy group significantly enhances the biological activity of benzamide derivatives. Studies have shown that this electron-withdrawing group increases binding affinity to target proteins compared to other substituents .

Key Findings from SAR Studies

- Increased Potency : The trifluoromethoxy moiety improves the binding affinity and biological activity.

- Target Specificity : Variations in substituents lead to differences in activity profiles against various kinases and receptors.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A series of experiments demonstrated its efficacy in inhibiting cell proliferation in human cancer cell lines, supporting further development as a chemotherapeutic agent.

- Antiviral Activity : Research indicates potential applications in antiviral therapies, particularly against filoviruses like Ebola, where similar benzamide derivatives have shown promising results .

Propiedades

IUPAC Name |

4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXWLCRJFBQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073187 | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-71-3 | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 456-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 4-(trifluoromethoxy)benzamide group in the context of this research?

A1: The research focuses on a series of aloperine derivatives designed to inhibit HIV-1 entry. Among these, compound 12d, featuring an N-(1-butyl)-This compound side chain at the N12 position of aloperine, exhibited the most potent anti-HIV-1 activity. [] This suggests that the This compound moiety plays a crucial role in enhancing the inhibitory activity of aloperine against HIV-1. Further studies are needed to elucidate the specific interactions of this group with the target and its contribution to the overall mechanism of action.

Q2: Does the study provide information about the structure-activity relationship (SAR) related to the this compound group?

A2: While the study highlights the importance of the This compound group in compound 12d, it doesn't delve into a detailed SAR analysis specifically for this moiety. [] The research primarily focuses on modifications at the N12 position of aloperine, with compound 12d emerging as the most potent derivative. Further investigations focusing on systematic modifications within the This compound structure are needed to understand its impact on antiviral activity and potentially optimize its properties for drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.